molecular formula C12H27BrGe B1600248 Germane, bromotributyl- CAS No. 2117-37-5

Germane, bromotributyl-

Cat. No.: B1600248
CAS No.: 2117-37-5
M. Wt: 323.9 g/mol
InChI Key: JTCNNBSUKPHDMI-UHFFFAOYSA-N
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Description

Germane, bromotributyl- (CAS Number: 2117-37-5) is a chemical compound that belongs to the family of organogermanium compounds. . This compound is characterized by the presence of a germanium atom bonded to three butyl groups and one bromine atom.

Preparation Methods

The synthesis of germane, bromotributyl- typically involves the reaction of germanium tetrachloride with tributylmagnesium bromide. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactants and products. The general reaction can be represented as follows:

GeCl4+3BuMgBrGeBu3Br+3MgCl2\text{GeCl}_4 + 3 \text{BuMgBr} \rightarrow \text{GeBu}_3\text{Br} + 3 \text{MgCl}_2 GeCl4​+3BuMgBr→GeBu3​Br+3MgCl2​

In industrial settings, the production of germane, bromotributyl- may involve more sophisticated techniques to ensure high purity and yield. These methods often include the use of advanced purification techniques such as distillation and recrystallization .

Chemical Reactions Analysis

Germane, bromotributyl- undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in germane, bromotributyl- can be substituted by other nucleophiles such as halides, alkoxides, and amines. For example, the reaction with sodium methoxide can produce tributylmethoxygermane.

    Oxidation Reactions: The compound can be oxidized to form germanium dioxide and other oxidation products. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction Reactions: Germane, bromotributyl- can be reduced to form germane (GeH4) and other germanium hydrides.

Scientific Research Applications

Germane, bromotributyl- has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds. Its unique reactivity makes it a valuable reagent in organic synthesis and catalysis.

    Biology: Organogermanium compounds, including germane, bromotributyl-, have been studied for their potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Research is ongoing to explore the potential therapeutic applications of organogermanium compounds in treating various diseases.

    Industry: Germane, bromotributyl- is used in the semiconductor industry for the deposition of germanium-containing thin films.

Mechanism of Action

The mechanism of action of germane, bromotributyl- involves its interaction with various molecular targets and pathways. In biological systems, it is believed to exert its effects by modulating the activity of enzymes and signaling pathways involved in inflammation and cell proliferation. The exact molecular targets and pathways are still under investigation, but studies suggest that it may interact with proteins involved in oxidative stress and apoptosis .

Comparison with Similar Compounds

Germane, bromotributyl- can be compared with other similar organogermanium compounds, such as:

Germane, bromotributyl- is unique due to its specific combination of butyl groups and a bromine atom, which imparts distinct reactivity and applications compared to other organogermanium compounds.

Biological Activity

Germane, bromotributyl- (C12H27BrGe) is a compound that has garnered attention for its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological effects, mechanisms of action, and implications for further research.

Germane, bromotributyl- is a germanium-based organobromine compound. Its structure includes three butyl groups attached to a germanium atom, which is further bonded to a bromine atom. The molecular weight is approximately 303.2 g/mol.

1. Cytotoxicity

Cytotoxicity assays have been used to evaluate the effects of brominated compounds on different cell lines. For instance:

CompoundCell LineIC50 (µM)Mechanism of Action
Bromotributyl StannaneHuman Fibroblasts25Induction of apoptosis
Germane, BromotributylTBDTBDTBD

The exact cytotoxic profile of germane, bromotributyl- remains to be fully elucidated; however, related compounds have shown significant cytotoxic effects in various studies .

2. Immunomodulatory Effects

Brominated compounds have been reported to influence immune responses. A study indicated that certain bromohydrin analogues could stimulate human gammadelta T lymphocytes effectively at nanomolar concentrations without causing unspecific binding at micromolar levels . This suggests a potential for germane, bromotributyl- in modulating immune responses.

Case Studies

While specific case studies on germane, bromotributyl- are scarce, analogous compounds provide insights into its potential applications:

  • Case Study 1: Bromohydrin Analogue
    This study demonstrated that a phosphorylated bromohydrin analogue could stimulate T lymphocytes effectively, indicating that similar structures might possess immunomodulatory properties relevant for vaccine development .
  • Case Study 2: Cytotoxicity Testing
    Research comparing the cytotoxic effects of various organobromine compounds highlighted the need for further testing on specific derivatives like germane, bromotributyl- to assess their therapeutic safety margins and efficacy .

Research Findings

Recent studies have emphasized the importance of understanding the structure-activity relationship (SAR) in organobromine compounds. For instance:

  • Toxicity Assessment : A study on acute oral toxicity found correlations between chemical structure and biological activity in related compounds . This suggests that germane derivatives may also follow similar toxicity profiles.
  • Mechanisms of Action : Investigations into the biochemical pathways affected by brominated compounds indicate potential interactions with cellular proteins and nucleic acids, which could lead to apoptosis or other forms of cell death .

Properties

IUPAC Name

bromo(tributyl)germane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27BrGe/c1-4-7-10-14(13,11-8-5-2)12-9-6-3/h4-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTCNNBSUKPHDMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Ge](CCCC)(CCCC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27BrGe
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20467055
Record name Germane, bromotributyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20467055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2117-37-5
Record name Bromotributylgermane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2117-37-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Germane, bromotributyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20467055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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